

solubility of Avermectin B1a monosaccharide in DMSO and other organic solvents

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Compound of Interest

Compound Name: *Avermectin B1a monosaccharide*

Cat. No.: *B15579646*

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Technical Guide: Solubility of Avermectin B1a Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Avermectin B1a monosaccharide** in dimethyl sulfoxide (DMSO) and other organic solvents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and formulation, offering available solubility data, detailed experimental protocols for solubility determination, and a workflow visualization to guide laboratory practices.

Introduction to Avermectin B1a Monosaccharide

Avermectin B1a monosaccharide (CAS Number: 71831-09-9) is a key degradation product of Avermectin B1a, formed by the selective hydrolysis of the terminal disaccharide unit.^{[1][2]} It is a macrocyclic lactone with the chemical formula C41H60O11 and a molecular weight of approximately 728.9 g/mol.^[1] While the parent compound, Avermectin B1a, is a potent anthelmintic and insecticidal agent, the monosaccharide derivative is noted as a potent inhibitor of nematode larval development but is devoid of the paralytic activity associated with its parent compound.^[1] Understanding its solubility is critical for a wide range of applications, from *in vitro* biological assays to the development of analytical methods and potential formulations.

Solubility Profile of Avermectin B1a Monosaccharide

Current literature and supplier data sheets indicate that **Avermectin B1a monosaccharide** is soluble in several common organic solvents. However, specific quantitative data (e.g., in mg/mL or molarity) is not extensively published. The available qualitative solubility information is summarized in the table below. For context, the parent compound, Avermectin B1a, is highly soluble in DMSO, with reported values of 100 mg/mL.[\[3\]](#)[\[4\]](#)

Solvent	Solubility	Quantitative Data (mg/mL)
Dimethyl Sulfoxide (DMSO)	Soluble [1]	Not available
Ethanol	Soluble [1]	Not available
Methanol	Soluble [1]	Not available
Dimethylformamide (DMF)	Soluble [1]	Not available

Note: The lack of precise quantitative solubility data underscores the need for experimental determination for specific research applications.

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for **Avermectin B1a monosaccharide** is not widely documented, a reliable method for determining the solubility of avermectin compounds is the isothermal shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC). This method is widely accepted for its accuracy and reproducibility.

Objective: To determine the saturation solubility of **Avermectin B1a monosaccharide** in a given solvent at a specific temperature.

Materials:

- **Avermectin B1a monosaccharide** (solid)
- Solvent of interest (e.g., DMSO, analytical grade)

- Vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE)
- HPLC system with a suitable detector (e.g., UV at 245 nm)
- Volumetric flasks and pipettes
- Mobile phase for HPLC (e.g., Acetonitrile:Methanol:Water mixture)[5]

Methodology:

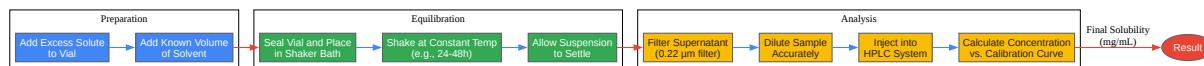
- Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C).
- Sample Preparation: Add an excess amount of solid **Avermectin B1a monosaccharide** to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.
- Incubation: Add a known volume of the temperature-equilibrated solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
- Equilibration: Place the vials on an orbital shaker set to the desired temperature. Allow the mixture to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
- Phase Separation: After equilibration, cease shaking and allow the vials to rest at the constant temperature for a short period to allow the undissolved solid to settle.
- Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

- Dilution: Accurately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
- HPLC Analysis: Inject the diluted sample into the HPLC system. The concentration of **Avermectin B1a monosaccharide** in the diluted sample is determined by comparing its peak area to a pre-established calibration curve of known concentrations.
- Calculation: Calculate the solubility of **Avermectin B1a monosaccharide** in the solvent using the following formula:

$$\text{Solubility (mg/mL)} = (\text{Concentration from HPLC, mg/mL}) \times (\text{Dilution Factor})$$

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **Avermectin B1a monosaccharide** using the shake-flask and HPLC method.



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Figure 1: Experimental workflow for solubility determination.

Mechanism of Action Context

The parent avermectin compounds, including Avermectin B1a, exert their biological effects by targeting the nervous systems of invertebrates.^[6] They enhance the effects of glutamate at glutamate-gated chloride channels, leading to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis.^[6] They can also interact with gamma-aminobutyric acid (GABA) controlled chloride channels.^[7] While **Avermectin B1a monosaccharide** is a potent inhibitor of nematode larval development, it is reported to be "devoid of paralytic activity," suggesting that its mechanism of action or its affinity for these

channels may differ significantly from that of the parent disaccharide compound.[\[1\]](#) Further research is needed to fully elucidate its specific molecular targets and signaling pathways.

Conclusion

This technical guide summarizes the currently available solubility information for **Avermectin B1a monosaccharide**. While qualitatively soluble in DMSO and other common organic solvents, there is a notable absence of quantitative solubility data in publicly accessible literature. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific needs. The workflow diagram visually outlines this process for ease of implementation in a laboratory setting. Further investigation into the quantitative solubility and specific biological mechanisms of **Avermectin B1a monosaccharide** will be crucial for advancing its potential applications in research and development.

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